4-Dimethylamino-4'-carboxylazobenzene
Overview
Description
4-Dimethylamino-4’-carboxylazobenzene is a chemical compound with the molecular formula C15H15N3O2 . It appears as yellow crystalline leaflets or an orange powder .
Molecular Structure Analysis
The molecular structure of 4-Dimethylamino-4’-carboxylazobenzene has been studied using techniques such as Inelastic Neutron Scattering (INS) and periodic Density Functional Theory (DFT) calculations . The presence of different vibrational modes in the crystal is confirmed via Fourier Transform Infrared (FTIR) spectroscopy .Physical And Chemical Properties Analysis
4-Dimethylamino-4’-carboxylazobenzene is insoluble in water and may form an explosive mixture in air . Its physical properties, such as cut-off wavelength, bandgap, extinction coefficient, Urbach energy, electrical conductivity, and optical conductivity, have been studied using ultraviolet–visible near infra-red spectroscopy (UV-Vis-NIR) .Scientific Research Applications
Nonlinear Optical Applications : A study by Yin et al. (2012) describes the development of a new organic nonlinear optical crystal, similar in structure to 4-Dimethylamino-4'-carboxylazobenzene, which exhibits significant potential for applications in electro-optics, THz-wave generation, and field detection due to its non-centrosymmetric structure and large second-order optical nonlinearity (Yin et al., 2012).
Cytotoxic Activity : Research by Deady et al. (2003) indicates that carboxamide derivatives of benzo[b][1,6]naphthyridines, compounds structurally related to 4-Dimethylamino-4'-carboxylazobenzene, exhibit potent cytotoxic properties against various cancer cell lines, with some derivatives showing significant therapeutic potential in animal models of cancer (Deady et al., 2003).
Photophysics Studies : Létard et al. (1993) conducted a study on the solvatochromism, fluorescence quantum yields, and lifetimes of 4-(Dimethylamino)stilbene and its derivatives. This research contributes to understanding the photophysical behavior of these compounds, which is critical for their applications in fluorescent materials and sensors (Létard et al., 1993).
Chemical Analysis : Demeyere and Hoste (1962) explored the use of 4-Dimethylamino-1,2-phenylenediamine, a related compound, as a reagent for selenium, indicating its potential in qualitative and photometric analysis of selenium (Demeyere & Hoste, 1962).
Corrosion Inhibition : A study by Durowaye et al. (2014) found that methyl red, a compound structurally similar to 4-Dimethylamino-4'-carboxylazobenzene, acts as an efficient corrosion inhibitor in alkaline environments, demonstrating a general decrease in corrosion rate of mild steel with increasing concentration of the organic compound (Durowaye et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKQPPQRFNHPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862438 | |
Record name | 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679509 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Dimethylamino-4'-carboxylazobenzene | |
CAS RN |
6268-49-1 | |
Record name | 4-(4-Dimethylaminophenylazo)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6268-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dimethylaminoazobenzene-4'-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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